molecular formula C10H6N2O B047080 9H-Imidazo[1,2-a]indol-9-one CAS No. 120614-25-7

9H-Imidazo[1,2-a]indol-9-one

Cat. No. B047080
M. Wt: 170.17 g/mol
InChI Key: YUUIFKILPCDCMO-UHFFFAOYSA-N
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Description

9H-Imidazo[1,2-a]indol-9-one is a chemical compound with the molecular formula C10H6N2O . It has a molecular weight of 170.17 . The compound appears as a brown powder .


Synthesis Analysis

The synthesis of imidazo[1,5-a]indol-3-ones has been developed via a sequential C–H allenylation/annulation starting from easily available N-methoxycarbamoyl indoles and propargyl alcohols . This strategy displays excellent regioselectivity, high atom economy, and tolerates a broad substrate scope .


Molecular Structure Analysis

The linear formula of 9H-Imidazo[1,2-a]indol-9-one is C10H6N2O . The InChI code is 1S/C10H6N2O/c13-10-7-3-1-2-4-8(7)12-6-11-5-9(10)12/h1-6H .


Chemical Reactions Analysis

The synthesis of imidazo[1,5-a]indol-3-ones involves a sequential C–H allenylation/annulation starting from N-methoxycarbamoyl indoles and propargyl alcohols . This reaction is catalyzed by Rhodium (III) .


Physical And Chemical Properties Analysis

9H-Imidazo[1,2-a]indol-9-one is a brown powder . It has a molecular weight of 170.17 and its linear formula is C10H6N2O .

Scientific Research Applications

  • Synthesis of Compounds : It is used for synthesizing various compounds and undergoes cyclization to create various tetrahydrooxazolo compounds (Shachkus & Degutis, 1988).

  • Creation of Carbamoylalkyl Derivatives : 9H-Imidazo[1,2-a]indol-9-one plays a role in synthesizing various carbamoylalkyl derivatives, including 1,2,3,3,10,10a-hexahydropyrimido[1,2-a]indol-2-one derivatives (Amankavičienė, Krikštolaitytė, & Šačkus, 2002).

  • Derivative Synthesis : It is useful in synthesizing various derivatives, including 1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indole-2-thione and 1,5,6,10b-tetrahydroimidazo[2,1-a]-isoquinoline-2(3H)-thione derivatives (Valaityte, Martynaitis, & Šačkus, 2004).

  • Chemical Research : The synthesis of 1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]indol-2-ones aids in the study of the reaction of 2,3,3-trimethyl-3H-indole with haloacetic acid amides (Degutis, Shachkus, & Urbonavichyus, 1985).

  • Synthesis of Imidazo[1,2-a]pyridines and Indoles : 9H-Imidazo[1,2-a]indol-9-one is key in the synthesis of these compounds (Khalafy, Setamdideh, & Dilmaghani, 2002).

  • Pharmacological Activity : Synthesized 9H-imidazo[1,2-a]benzimidazole derivatives have shown high antioxidant activity, inhibited protein tyrosine phosphatase, activated AMP-activated protein kinase, and possess antiplatelet properties (Spasov et al., 2017).

  • Azaheterocyclic Hydroxamic Acids : 1-Hydroxy-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-ones are a new type of these acids synthesized regioselectively (Martynaitis et al., 2011).

  • Chemical Research Application : The compound 10a,11,11-trimethyl-10a,11-dihydro-8H-benzo[e]imidazo[1,2-a]indol-9(10H)-one has potential applications in this field (Ščerbetkaitė et al., 2017).

  • Antiproliferative Activity in Cancer : Products of copper-catalyzed C-3 functionalization of imidazo[1,2-a]pyridines exhibited potent antiproliferative activity in cancer cell lines (Wu et al., 2021).

Safety And Hazards

The safety information for 9H-Imidazo[1,2-a]indol-9-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

imidazo[1,2-a]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c13-9-7-3-1-2-4-8(7)12-6-5-11-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUIFKILPCDCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577219
Record name 9H-Imidazo[1,2-a]indol-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Imidazo[1,2-a]indol-9-one

CAS RN

120614-25-7
Record name 9H-Imidazo[1,2-a]indol-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZL Ren, S Cai, YY Liu, YQ Xie, D Yuan… - The Journal of …, 2020 - ACS Publications
An efficient strategy for the construction of fused imidazole derivatives through a palladium-catalyzed isocyanide insertion reaction has been accomplished. The methodology provides …
Number of citations: 19 pubs.acs.org

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